REACTION_CXSMILES
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[CH:1]1([C:5]2[C:6]([OH:13])=[C:7]([CH:10]=[CH:11][CH:12]=2)[CH:8]=[O:9])[CH2:4][CH2:3][CH2:2]1.[Br:14]N1C(=O)CCC1=O>C(#N)C>[Br:14][C:11]1[CH:12]=[C:5]([CH:1]2[CH2:2][CH2:3][CH2:4]2)[C:6]([OH:13])=[C:7]([CH:10]=1)[CH:8]=[O:9]
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Name
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|
Quantity
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2.29 g
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Type
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reactant
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Smiles
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C1(CCC1)C=1C(=C(C=O)C=CC1)O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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5.1 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure and water
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with water and saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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CUSTOM
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Details
|
the obtained residue was used for the synthesis of (d)
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Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
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BrC=1C=C(C(=C(C=O)C1)O)C1CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |